Benzyl (7-oxoheptyl)carbamate
Overview
Description
Benzyl (7-oxoheptyl)carbamate is an organic compound with the molecular formula C15H21NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a 7-oxoheptyl chain
Mechanism of Action
Target of Action
Benzyl (7-oxoheptyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) and result in changes that protect the amines during peptide synthesis .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, a process that involves various biochemical pathways .
Result of Action
In the context of peptide synthesis, carbamates protect amines, thereby facilitating the synthesis process .
Biochemical Analysis
Biochemical Properties
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Cellular Effects
They can modulate inter- and intramolecular interactions with the target enzymes or receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (7-oxoheptyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 7-oxoheptylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate linkage .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. Industrial processes may also incorporate additional purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-oxoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Benzyl (7-oxoheptyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.
7-oxoheptyl carbamate: Lacks the benzyl group but retains the carbamate functionality.
Carboxybenzyl (CBz) carbamate: Another common carbamate protecting group used in peptide synthesis.
Uniqueness
Benzyl (7-oxoheptyl)carbamate is unique due to its combination of a benzyl group and a 7-oxoheptyl chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that may not be achievable with simpler carbamate derivatives.
Properties
IUPAC Name |
benzyl N-(7-oxoheptyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHGYDTRIXYKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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